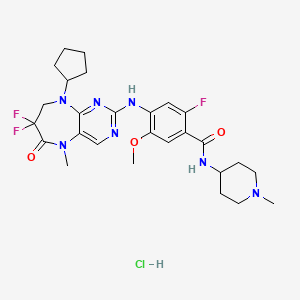

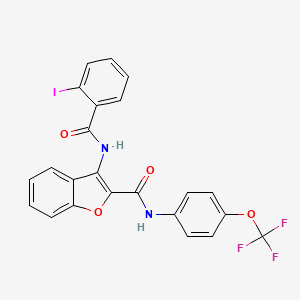

![molecular formula C17H14N4O3 B2499680 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide CAS No. 1396748-94-9](/img/structure/B2499680.png)

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a derivative of acetamide with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related acetamide derivatives and their synthesis, structure, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives is detailed in the papers. For instance, a series of 2-aryl-2-(pyridin-2-yl)acetamides were synthesized from Disopyramide, a known sodium channel blocker, to create compounds with anticonvulsant activity . Another paper describes the synthesis of 3-aryl-5-(2-hydroxybenzoyl)pyridin-2(1H)-ones through a re-cyclization process of N-(oxopyranochromenyl)acetamides . These methodologies suggest that the synthesis of the compound would likely involve multiple steps, including cyclization and acetylation reactions, to introduce the appropriate functional groups onto the core structure.

Molecular Structure Analysis

The molecular structure of acetamide derivatives plays a crucial role in their biological activity. The structure-activity relationship (SAR) trends observed in the first paper indicate that the highest anticonvulsant activity is found in compounds with specific substituents on the phenyl ring . This suggests that the molecular structure of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide, particularly the substituents and their positions, would be critical in determining its pharmacological profile.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from the oxidation reactions described in the third paper, where 2-(pyridin-2-yl)-N,N-diphenylacetamides were subjected to oxidation to yield various products . This indicates that the compound may also undergo oxidation reactions, potentially affecting its stability and biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide are not provided, the properties of similar compounds can be extrapolated. The anticonvulsant acetamides showed good therapeutic indices and were able to inhibit voltage-gated sodium currents, suggesting that the compound may also exhibit these properties . Additionally, the novel pyridones synthesized in the second paper were found to selectively inhibit the growth of certain tumor cell lines, indicating potential antineoplastic activity . These findings suggest that the compound could have a range of physical and chemical properties that contribute to its biological activity.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Insecticidal Assessment

Research has focused on synthesizing various heterocycles, such as pyrrole, pyridine, coumarin, and others, from precursors related to the specified compound. These compounds were evaluated for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis, highlighting their potential in agricultural pest management (Fadda et al., 2017).

Antimicrobial Activity

Another domain of research includes the synthesis of new heterocyclic compounds incorporating antipyrine moiety, derived from similar precursors. These compounds have been tested for antimicrobial activities, indicating their potential use in fighting bacterial infections (Bondock et al., 2008).

Coordination Complexes and Antioxidant Activity

Studies have also explored the synthesis of coordination complexes using pyrazole-acetamide derivatives. These complexes demonstrated significant antioxidant activity, suggesting their utility in oxidative stress-related conditions (Chkirate et al., 2019).

Corrosion Inhibition

The compound and its derivatives have found applications in corrosion science. Research into long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives, based on a similar acetamide framework, showed promising results as corrosion inhibitors, indicating their importance in industrial applications (Yıldırım & Cetin, 2008).

Antitumor and Antioxidant Evaluation

Furthermore, the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from similar chemical frameworks has been linked to potential antitumor and antioxidant activities. Some of these derivatives showed inhibitory effects on various cancer cell lines, offering a basis for further anticancer drug development (Albratty et al., 2017).

Eigenschaften

IUPAC Name |

2-(2-oxo-1,3-benzoxazol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3/c22-16(11-20-14-6-1-2-7-15(14)24-17(20)23)18-9-12-10-19-21-8-4-3-5-13(12)21/h1-8,10H,9,11H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJHYOVLLXEZSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=C4C=CC=CN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

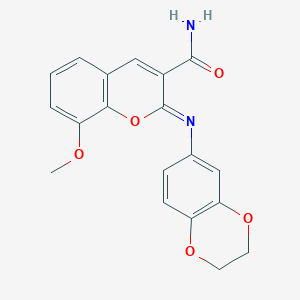

![1-[(3-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2499598.png)

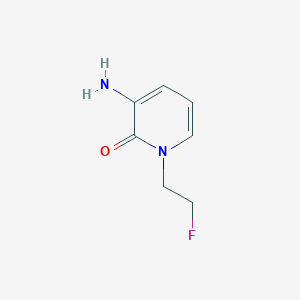

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide](/img/structure/B2499604.png)

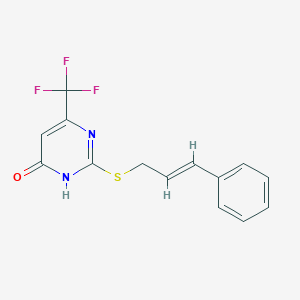

![(4-((1H-imidazol-1-yl)methyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499608.png)

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2499613.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2499617.png)

![ethyl 4-[[(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2499619.png)

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B2499620.png)